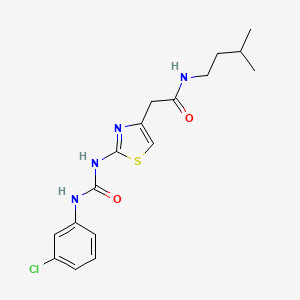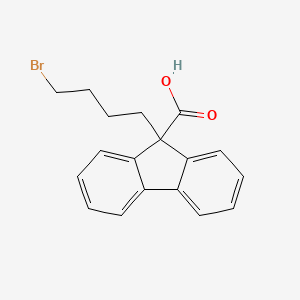
5-(3-Ethoxy-3-oxopropyl)thiophene-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-Ethoxy-3-oxopropyl)thiophene-3-boronic acid is a chemical compound with the CAS Number: 2377608-83-6 . It has a molecular weight of 228.08 . The IUPAC name for this compound is (5-(3-ethoxy-3-oxopropyl)thiophen-3-yl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13BO4S/c1-2-14-9(11)4-3-8-5-7(6-15-8)10(12)13/h5-6,12-13H,2-4H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.It should be stored at a temperature of 28°C . The molecular formula of the compound is C9H13BO4S .
Scientific Research Applications
Polymer Synthesis
Thiopheneboronic acids and derivatives have been utilized in palladium-catalyzed Suzuki polycondensations to prepare well-defined alternating thiophene−phenylene copolymers. These materials exhibit moderate molecular weight and are significant for applications requiring specific optoelectronic properties. For example, Jayakannan, Dongen, and Janssen (2001) demonstrated the synthesis of 2,5-Thiophenebis(boronic acid) derivatives and their polymerization with diiodobenzenes, providing insights into the polymerization process and the influence of catalysts on the yield and molecular weight of the resulting polymers (Jayakannan, Dongen, & Janssen, 2001).
Coupling Reactions
Copper-facilitated Suzuki-Miyaura coupling has been used for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, highlighting the utility of thiophene boronic acid derivatives in synthesizing complex organic structures with improved yields and purities. Hergert, Varga, Thurner, Faigl, and Mátravölgyi (2018) described a technique for the synthesis of these compounds via a one-pot borylation–copper(I) chloride co-catalyzed reaction, emphasizing the method's efficiency and the role of boronic acid derivatives in facilitating these transformations (Hergert et al., 2018).
Functional Materials Development
Thiophene boronic acids are also foundational in developing new functional materials. Ren and Jäkle (2016) discussed the recent progress in designing, synthesizing, and applying thienylboranes as building blocks for new functional materials. These materials are highlighted for their robust chemical properties, desirable photophysical properties, redox characteristics, and solid-state assembly behavior, enabling their use in sensing, organic electronics, and molecular switches (Ren & Jäkle, 2016).
Properties
IUPAC Name |
[5-(3-ethoxy-3-oxopropyl)thiophen-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4S/c1-2-14-9(11)4-3-8-5-7(6-15-8)10(12)13/h5-6,12-13H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYGEFNBXXZWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)CCC(=O)OCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl (E)-4-[4-(1-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2952542.png)

![1-(2,5-Dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2952546.png)


![2-chloro-N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2952551.png)

![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2952554.png)
![2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2952557.png)



![3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2952564.png)

